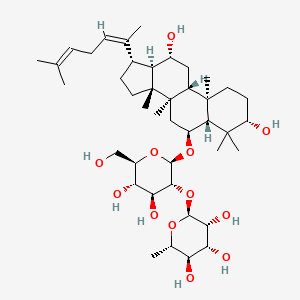

Ginsenoside RG4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoside RG4 is a major protopanaxatriol type ginsenoside isolated from the leaves of Panax ginseng C. A. Meyer . It exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . It is a rare ginsenoside that is naturally found in ginseng .

Chemical Reactions Analysis

Ginsenoside RG4 induces the activation of phosphoinositide 3-kinase (PI3K)/AKT and the inhibitory phosphorylation of GSK3β, which activates the WNT/β-catenin signaling pathway .Physical And Chemical Properties Analysis

Ginsenoside RG4 has a molecular formula of C42H70O12 and a molecular weight of 767.0 g/mol .Wissenschaftliche Forschungsanwendungen

Sepsis Treatment

Ginsenoside RG4 has been found to have inhibitory activities on cecal ligation and puncture-induced sepsis . In a study, it was found that the administration of RG4 resulted in a higher survival rate and body weight compared with the untreated control group . RG4 treatment reduced cytokine levels, including tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as nitric oxide (NO) levels and renal inflammation .

Kidney Injury Prevention

The same study also found that RG4 exhibited a protective effect against kidney injury induced by sepsis . After RG4 treatment, the expressions of toll-like receptor (TLR) 4 and TNF-α were decreased, and the activation of phosphoinositide 3-kinase (PI3K)/AKT signaling increased cell viability .

Inflammation Reduction

Ginsenoside RG4 has been found to inhibit inflammation, thereby reinforcing cell survival against septic responses . This could potentially make it a valuable compound in the treatment of various inflammatory diseases.

Weight Loss Effects

In a midgrade CLP model, the administration of RG4 (15 mg/kg) also resulted in effects on weight loss (down to 18.5%) . This suggests potential applications in weight management or obesity treatment.

Production from Gynostemma pentaphyllum

Ginsenoside RG4 can be obtained through the heat treatment of Gynostemma pentaphyllum . This process occurs in a weak acidic environment provided by G. pentaphyllum itself, without the involvement of endogenous enzymes .

Increase in Rare Ginsenosides Content

The heat treatment of G. pentaphyllum leads to an increase in the content of rare ginsenosides, including RG4 . This principle can be used to extract as many ginsenosides in G. pentaphyllum as possible, so as to make greater use of the medicinal value of G. pentaphyllum and improve the utilization rate of the resources of G. pentaphyllum .

Wirkmechanismus

Ginsenoside RG4, also known as Ginsenoside F4, is a protopanaxatriol type ginsenoside . It is isolated from the leaves of Panax ginseng C. A. Meyer . This compound exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant properties .

Target of Action

Similar compounds like ginsenoside rc have been found to target tnf-α and drp-1 . These targets play a crucial role in the protection of the nervous system .

Mode of Action

It’s known that ginsenosides can bind to multiple steroid hormone receptors . For instance, Ginsenoside Rg1 acts through ER and elicits cross-talking with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .

Biochemical Pathways

For example, Ginsenoside Rc was found to reverse the alterations of TNF-α and DRP-1 level after oxygen-glucose deprivation reperfusion injury in a dose-dependent manner .

Pharmacokinetics

Studies on similar compounds like ginsenoside re have shown that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . Ginsenosides are quickly cleared from the body .

Result of Action

It’s known that ginsenoside rg4 exhibits various biological activities including anti-septic, anti-diabetic, wound healing, immune-stimulatory, and anti-antioxidant activity . In a study, Ginsenoside Rg4 was found to protect mice from CLP-induced sepsis even in a high-grade sepsis model .

Action Environment

The action, efficacy, and stability of Ginsenoside RG4 can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors such as the type of soil, temperature, light intensity, and water content .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12-/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-KRPFXEAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C\CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ginsenoside RG4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.